molecular formula C15H14Cl2N4O2S B2798725 2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide CAS No. 337928-63-9

2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide

カタログ番号: B2798725
CAS番号: 337928-63-9
分子量: 385.26
InChIキー: QREDPXWJCSSHOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 3,4-dichlorobenzyl group attached to a 2-oxo-1,2-dihydropyridine scaffold, which is further functionalized with a hydrazinecarbothioamide moiety substituted at the N-methyl position. Structural analogs of this compound often vary in substituents on the pyridine ring, benzyl group, or the hydrazinecarbothioamide moiety, leading to differences in physicochemical properties and biological efficacy.

特性

IUPAC Name

1-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2S/c1-18-15(24)20-19-13(22)10-3-2-6-21(14(10)23)8-9-4-5-11(16)12(17)7-9/h2-7H,8H2,1H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREDPXWJCSSHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Hydrazinecarbothioamide Group

N-Allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide (CAS 477853-05-7)
  • Structural Difference : Replaces the N-methyl group with an allyl (-CH₂CH=CH₂) substituent.
  • However, this compound is listed as discontinued, suggesting challenges in synthesis or stability .
2-{[1-(3-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
  • Structural Difference : The benzyl group is substituted with a single chlorine at the 3-position instead of 3,4-dichloro.
  • Implications : Reduced halogenation decreases molecular weight (MW: ~407 vs. ~442 for the dichloro analog) and may lower lipophilicity (clogP: ~3.1 vs. ~4.2 estimated). This could impact membrane permeability or target binding .

Variations in the Pyridine Scaffold and Benzyl Group

S-(2-Chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate (CAS 338783-91-8)
  • Structural Difference : Replaces the hydrazinecarbothioamide group with a carbamothioate (-OC(S)NR₂) moiety.
  • Implications: The carbamothioate group may alter hydrogen-bonding capacity and reduce nucleophilicity compared to the hydrazine derivative.
1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carboxamide (DM-11)
  • Structural Difference : Uses a 2,4-dichlorobenzyl group and a methyl-substituted dihydropyridine scaffold.
  • Implications : Positional isomerism of chlorine atoms (2,4- vs. 3,4-) may affect electronic distribution and steric interactions with biological targets .

Functional Group Replacements

N-[1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(3-isopropoxyphenyl)urea (CAS 338755-53-6)
  • Structural Difference : Substitutes the hydrazinecarbothioamide with a urea (-NCONH-) linkage.
2-Propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate (CAS 338755-62-7)
  • Structural Difference : Features a propynyl carbamate (-OCO-NR₂) group.
  • Implications : The electron-deficient propynyl group may increase reactivity toward nucleophiles or enzymes, offering a route for prodrug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Status
Target Compound C₁₆H₁₃Cl₂N₃O₂S 398.26 N-methyl hydrazinecarbothioamide Hypothetical
N-Allyl analog C₁₈H₁₅Cl₂N₃O₂S 424.29 N-allyl hydrazinecarbothioamide Discontinued
3-Chlorobenzyl analog C₁₅H₁₁ClN₃O₂S 340.78 3-chlorobenzyl Unknown
Carbamothioate analog C₁₉H₁₃Cl₃N₂O₂S 439.70 Carbamothioate group Discontinued
Urea derivative C₂₂H₂₁Cl₂N₃O₃ 446.33 Urea linkage Research use

Research Findings and Implications

  • Synthetic Challenges : Discontinuation of analogs like the N-allyl and carbamothioate derivatives suggests synthetic hurdles, possibly due to labile functional groups (e.g., allyl or thioester) .
  • Biological Potential: The urea derivative (CAS 338755-53-6) demonstrates the importance of hydrogen-bonding motifs in target engagement, though its larger size (MW 446.33) may limit bioavailability .
  • Halogen Effects: The 3,4-dichlorobenzyl group in the target compound offers superior lipophilicity over mono-chloro analogs, which could enhance blood-brain barrier penetration or protein binding .

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield and purity?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core via cyclization of β-ketoester precursors under acidic conditions. Subsequent steps include chlorobenzyl group introduction via nucleophilic substitution and hydrazinecarbothioamide coupling. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating high-purity intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of substitutions (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 449.02) and detects impurities .
  • FT-IR : Carbothioamide C=S stretching (~1250 cm1^{-1}) and carbonyl (C=O) peaks (~1680 cm1^{-1}) confirm functional groups .

Advanced: How can researchers address low yields during the cyclization step of the dihydropyridine core?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. 6–8 hours) and improves yields by 20–30% via controlled dielectric heating .
  • Design of Experiments (DoE) : Statistical optimization (e.g., varying acid catalysts like HCl vs. H2_2SO4_4) identifies optimal molar ratios and reaction times .
  • In-situ monitoring : HPLC tracks intermediate formation to halt reactions at peak yield .

Advanced: What strategies resolve discrepancies in biological activity data between this compound and structurally similar analogs?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3,4-dichloro vs. 4-chloro benzyl groups) on target binding using molecular docking .
  • Dose-response assays : Validate potency variations (e.g., IC50_{50} differences in enzyme inhibition) across multiple cell lines to rule out assay-specific artifacts .
  • Metabolic stability testing : Assess hepatic microsome degradation to explain divergent in vivo efficacy .

Basic: What potential biological targets or mechanisms are proposed for this compound?

Answer:

  • Kinase inhibition : The hydrazinecarbothioamide moiety may chelate ATP-binding site metals in kinases (e.g., JAK2 or EGFR), inferred from structural analogs .
  • Antimicrobial activity : The dichlorobenzyl group enhances membrane penetration, targeting bacterial dihydrofolate reductase .
  • Apoptosis induction : Dihydropyridine derivatives activate caspase-3 in cancer cells, suggesting a pro-apoptotic mechanism .

Advanced: How can computational methods optimize the compound’s photophysical or pharmacological properties?

Answer:

  • DFT calculations : Predict electronic transitions (e.g., HOMO-LUMO gaps) to tailor fluorescence properties for imaging applications .
  • Molecular dynamics (MD) simulations : Model binding kinetics with target proteins (e.g., SARS-CoV-2 main protease) to guide structural modifications .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

Advanced: What crystallographic techniques determine the compound’s 3D conformation, and how are conflicting data from different crystal forms reconciled?

Answer:

  • Single-crystal X-ray diffraction : Resolves Z/E isomerism in the hydrazinecarbothioamide group (e.g., bond angles ~120° for planar geometry) .
  • Polymorph screening : Vapor diffusion methods identify stable crystalline forms, with thermal analysis (DSC/TGA) confirming stability .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) to explain packing differences across polymorphs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。